molecular formula C12H18N4 B7595436 3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole

3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole

Cat. No. B7595436
M. Wt: 218.30 g/mol
InChI Key: YZYAKMCYSVXUQV-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole, also known as DMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMP is a pyrazole derivative that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the production of pro-inflammatory cytokines. In addition, this compound has been found to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including its ability to inhibit the production of pro-inflammatory cytokines, reduce the activation of microglia, and inhibit the growth of cancer cells. In addition, this compound has been found to have a protective effect on neurons, potentially making it a useful treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines, making it a useful tool for studying the role of inflammation in various biological processes. In addition, this compound has been found to have a protective effect on neurons, making it a useful tool for studying neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored.

Future Directions

There are several future directions for research on 3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole, including its potential use as a treatment for neurodegenerative diseases, its potential use as a chemotherapeutic agent, and its potential use in the treatment of inflammatory diseases. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole can be synthesized using a variety of methods, including the reaction of 3,5-dimethylpyrazole with 1-(2-bromo-2-propyl)pyrazole in the presence of a palladium catalyst. Other methods include the reaction of 3,5-dimethylpyrazole with 1-(2-chloroethyl)pyrazole or 1-(2-bromoethyl)pyrazole in the presence of a base.

Scientific Research Applications

3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole has been found to have a range of potential therapeutic applications, including its use as an anti-inflammatory agent, a neuroprotective agent, and a potential treatment for cancer. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of microglia, which play a role in neuroinflammation. In addition, this compound has been found to have a protective effect on neurons, potentially making it a useful treatment for neurodegenerative diseases. Finally, this compound has been found to inhibit the growth of cancer cells, making it a potential chemotherapeutic agent.

properties

IUPAC Name

3,5-dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1-9(2)15-6-5-12(14-15)8-16-11(4)7-10(3)13-16/h5-7,9H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYAKMCYSVXUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=NN(C=C2)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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